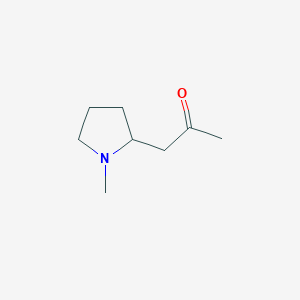

1-(1-methylpyrrolidin-2-yl)propan-2-one

Descripción

1-(1-Methylpyrrolidin-2-yl)propan-2-one, commonly known as Hygrine, is a naturally occurring alkaloid with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It features a five-membered pyrrolidine ring substituted with a methyl group and a propan-2-one moiety. Hygrine is traditionally recognized for its anti-helminthic properties and is extracted as a yellow oil with a pungent odor . Its stereochemistry, confirmed via X-ray crystallography, is critical for its biological activity, with the (R)-enantiomer being the natural form .

Propiedades

IUPAC Name |

1-(1-methylpyrrolidin-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKXZIOQKHHDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45771-52-6 | |

| Record name | Hygrine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045771526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYGRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8N61EC6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methylpyrrolidin-2-yl)propan-2-one typically involves the reaction of 1-methylpyrrolidine with propanone under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 1-methylpyrrolidine, followed by the addition of propanone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Methylpyrrolidin-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

1-(1-Methylpyrrolidin-2-yl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Mecanismo De Acción

The mechanism of action of 1-(1-methylpyrrolidin-2-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Cuscohygrine (1,3-Bis(1-methylpyrrolidin-2-yl)propan-2-one)

- Molecular Formula : C₁₃H₂₄N₂O

- Molecular Weight : 224.34 g/mol

- Structure : A dimeric alkaloid with two 1-methylpyrrolidin-2-yl groups attached to a central propan-2-one core.

- Key Differences :

- Applications : Used in traditional medicine and studied for its role in plant alkaloid biosynthesis .

Pelletierine ((S)-1-(Piperidin-2-yl)propan-2-one)

- Molecular Formula: C₈H₁₅NO (same as Hygrine)

- Molecular Weight : 141.21 g/mol

- Structure : Substitutes the pyrrolidine ring with a six-membered piperidine ring.

- Key Differences :

- Biological Activity : Anti-helminthic, similar to Hygrine, but with differing pharmacokinetics due to structural variation .

2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)-propan-1-one

- Molecular Formula: C₁₅H₁₉NO

- Molecular Weight : 229.32 g/mol

- Structure : Features a phenyl group and methyl substitution on the ketone carbon.

- Key Differences: Increased lipophilicity and steric bulk due to the phenyl group. Potential for enhanced binding to aromatic receptor sites in biological systems .

Functional Analogues

(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

- Molecular Formula : C₁₃H₁₈N₂O

- Molecular Weight : 218.30 g/mol

- Structure: Incorporates an amino group and phenyl substituent.

- Key Differences: Amino group introduces hydrogen-bonding capability, altering solubility and reactivity. Potential applications in drug design due to modified pharmacodynamics .

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one

Comparative Analysis Table

Actividad Biológica

1-(1-Methylpyrrolidin-2-yl)propan-2-one, commonly referred to as a pyrrolidine derivative, is an organic compound with a unique structure that includes a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the methyl group on the nitrogen atom of the pyrrolidine ring enhances its steric properties, influencing both its chemical reactivity and biological interactions. The compound's structure allows it to act as a ligand for various receptors, potentially modulating their activity.

This compound interacts with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This binding can influence various signaling pathways relevant to neurological functions and other physiological processes . The exact mechanisms are still under investigation, but studies suggest that the compound may affect neurotransmitter systems, making it a candidate for exploring neurological conditions and pharmacological interventions.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : It may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating mood disorders and other neurological conditions.

- Ligand Properties : The compound has been investigated for its ability to bind to various receptors, which could be leveraged for developing targeted therapies .

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Neurotransmitter Systems : Research demonstrated that this compound could modulate dopamine receptor activity in vitro, indicating potential applications in treating conditions like depression or schizophrenia.

- Pharmacological Investigations : In animal models, this compound showed promise in reducing anxiety-like behaviors, suggesting anxiolytic properties.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(2-Methylpyrrolidin-1-yl)propan-2-one | Different substitution on the pyrrolidine ring | Varies in reactivity due to different sterics |

| 1-(1-Tosylpyrrolidin-2-yl)propan-2-one | Features a tosyl group enhancing electrophilicity | Increased stability in certain reactions |

| 1-(1-Methylpyrrolidin-2-yl)propan-2-ol | Hydroxyl group instead of amine | Alters solubility and potential biological effects |

This table highlights how structural variations can influence the biological activity and reactivity profiles of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.